Bisphenol F bis(2,3-dihydroxypropyl) ether

説明

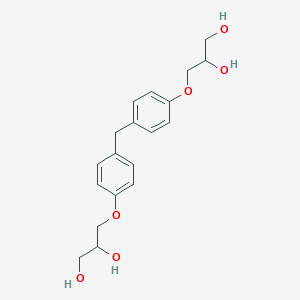

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE·2H₂O) is a hydrolysis derivative of bisphenol F diglycidyl ether (BFDGE), formed when the epoxy groups of BFDGE react with water. This compound is structurally characterized by two bisphenol F (BPF) moieties linked to 2,3-dihydroxypropyl groups. BFDGE and its derivatives, including BFDGE·2H₂O, are widely used in epoxy resins for coatings, adhesives, and food-contact materials such as canned linings .

Structure

2D Structure

特性

IUPAC Name |

3-[4-[[4-(2,3-dihydroxypropoxy)phenyl]methyl]phenoxy]propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c20-10-16(22)12-24-18-5-1-14(2-6-18)9-15-3-7-19(8-4-15)25-13-17(23)11-21/h1-8,16-17,20-23H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJRHUPDMVWBFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=C(C=C2)OCC(CO)O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398013 | |

| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72406-26-9 | |

| Record name | 3,3'-[Methylenebis(4,1-phenyleneoxy)]di(1,2-propanediol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reactor Preparation and Catalyst Loading

Reaction Conditions

Post-Reaction Processing

-

Neutralization : Glacial acetic acid (0.1–1.0% wt) quenches residual catalysts, stabilizing the product.

-

Vacuum Stripping : Post-reaction vacuum treatment at 100°C for 20 minutes eliminates unreacted glycidol and low-boiling byproducts.

Table 1: Hypothetical Reaction Parameters for this compound Synthesis

| Parameter | Value Range | Purpose |

|---|---|---|

| Temperature | 150–175°C | Activates epoxide ring-opening |

| Pressure | -0.05 MPa to 0.5 MPa | Prevents glycidol vaporization |

| Catalyst Loading | 0.5–1.5% (wt) | Accelerates reaction without side products |

| Glycidol:Bisphenol F Ratio | 2.2:1 (molar) | Ensures complete di-substitution |

Byproduct Mitigation Strategies

Minimizing mono-substituted derivatives (e.g., mono-(2,3-dihydroxypropyl) ether) and residual bisphenol F is critical. Patent CN104387247A demonstrates that catalyst selection and stoichiometric precision reduce byproducts to ≤0.05%. Key approaches include:

-

Excess Epoxide : A 10% molar excess of glycidol drives the reaction toward di-substitution.

-

Temperature Gradients : Gradual heating from 160°C to 175°C suppresses premature epoxide polymerization.

Quality Control and Analytical Validation

Industrial processes employ rigorous analytical methods to verify product specifications:

Liquid Chromatography (HPLC)

Hydroxyl Value Measurement

Table 2: Target Specifications for this compound

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥95.0% | HPLC |

| Residual Bisphenol F | ≤3 ppm | GC-MS |

| Hydroxyl Value | 350–355 mg KOH/g | Titration |

| Color (Pt-Co) | ≤30 | Spectrophotometry |

化学反応の分析

Types of Reactions

Bisphenol F bis(2,3-dihydroxypropyl) ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while reduction can produce alcohol derivatives .

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C19H24O6

- Molecular Weight : 348.39 g/mol

- CAS Number : 72406-26-9

- Boiling Point : Approximately 612.8ºC

- Density : About 1.273 g/cm³

The compound features two 2,3-dihydroxypropyl ether groups attached to a bisphenol F backbone, which influences its reactivity and biological interactions.

Analytical Chemistry

BFDGE·2H2O is extensively used as an analytical reference standard for quantifying bisphenols in various matrices, particularly in food and beverage products. It plays a crucial role in assessing the release of toxic monomers from polymer coatings. For instance, a study highlighted the development of a high-performance liquid chromatography (HPLC) method for simultaneous determination of bisphenols in human urine samples, demonstrating its utility in environmental monitoring and health assessments .

Biological Research

BFDGE·2H2O has been investigated for its potential biological activities and interactions with biomolecules. Research indicates that it may exhibit estrogenic activity, raising concerns about its endocrine-disrupting effects . In a recent study, repeated dermal exposure to BFDGE was shown to induce skin inflammation resembling psoriasis in mice, highlighting its potential health risks .

| Biological Activity | Study Focus | Outcome |

|---|---|---|

| Estrogenic Activity | Binding assays | Potential endocrine disruptor identified . |

| Dermal Toxicity | Mouse model | Induced chronic dermatitis with psoriasis-like features . |

Industrial Applications

BFDGE·2H2O is utilized in the production of various consumer products, including cleaning agents, cosmetics, and food packaging materials. Its hydrolyzed structure allows it to interact effectively with aqueous and acidic substances, making it suitable for applications where chemical stability is critical.

Case Study 1: Monitoring Bisphenols in Food Products

A comprehensive survey conducted over several years documented the occurrence of various bisphenols, including BFDGE·2H2O, migrating from packaging into canned foodstuffs. The study utilized optimized extraction and quantification methods to ensure accurate detection of trace levels, underscoring the importance of monitoring these compounds for consumer safety .

Case Study 2: Toxicological Assessment

In an investigation on the dermal toxicity of BFDGE·2H2O, researchers found that repeated exposure led to significant inflammatory responses in animal models. This study emphasized the need for further research into the health implications associated with prolonged exposure to this compound .

作用機序

The mechanism of action of bis[4-(2,3-dihydroxypropoxy)phenyl]methane involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the context of its application and the specific biological system involved .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

Bisphenol A Bis(2,3-Dihydroxypropyl) Ether (BADGE·2H₂O)

- Structure: Derived from bisphenol A diglycidyl ether (BADGE), with two 2,3-dihydroxypropyl groups replacing the epoxy termini.

- Applications : Used in epoxy resins for food packaging and dental materials.

- Toxicity : Induces Nur77 gene expression in Leydig cells, enhancing steroidogenesis . Detected in human urine (LOQ: 11.42–22.35 ng/mL) and amniotic fluid .

- Environmental Presence : Found in Ebro River water as a hydrolysis product of BADGE .

Bisphenol F Diglycidyl Ether (BFDGE)

- Structure : Contains two glycidyl ether groups attached to BPF.

- Stability : Less stable than BADGE, with rapid hydrolysis to BFDGE·2H₂O under acidic or aqueous conditions .

- Human Exposure : Detected in adipose fat (19.1–4500 ng/g) and plasma, indicating bioaccumulation .

Bisphenol A (3-Chloro-2-Hydroxypropyl) Ether Derivatives

- Example : BADGE·HCl·H₂O (a chlorinated derivative of BADGE).

- Stability: More resistant to degradation than non-chlorinated derivatives .

Comparison of Analytical Performance

Toxicity and Bioaccumulation

- Bisphenol F Derivatives: BFDGE·2H₂O exhibits estrogenic activity comparable to BADGE·2H₂O but with higher detection frequencies in human adipose (60%) and plasma (70%) .

- Degradation Resistance: Unlike fluorinated monomers (e.g., F3LHT), BFDGE·2H₂O is susceptible to enzymatic degradation, producing bioactive metabolites .

Regulatory and Environmental Impact

- Regulations : BADGE and BFDGE are restricted in food-contact materials under EU regulations, but their hydrolysis products (e.g., BFDGE·2H₂O) remain under scrutiny due to migration into food .

- Environmental Fate : BFDGE·2H₂O is less persistent than chlorinated derivatives but contributes to endocrine disruption in aquatic ecosystems .

Key Research Findings

- Human Exposure : Co-exposure to BADGE·2H₂O and BPA is common, with significant correlations in adipose and plasma samples .

- Analytical Challenges: Multi-walled carbon nanotubes (MWCNTs) improve extraction efficiency for BFDGE·2H₂O in food packaging analysis .

- Synthetic Alternatives: Bis(cyclic carbonate) derivatives of diglycerol show promise as environmentally friendly replacements for bisphenol-based ethers .

生物活性

Bisphenol F bis(2,3-dihydroxypropyl) ether (BFDGE·2H2O) is a synthetic compound derived from bisphenol F and is primarily used in various industrial applications, including food packaging and coatings. Understanding the biological activity of this compound is crucial due to its potential health implications, particularly as it relates to endocrine disruption and cytotoxicity.

Chemical Structure and Properties

- Molecular Formula : C19H24O6

- CAS Number : 72406-26-9

- Boiling Point : Approximately 612.8ºC

- Density : About 1.273 g/cm³

The structure of BFDGE features two 2,3-dihydroxypropyl ether groups attached to a bisphenol F backbone, which influences its reactivity and biological interactions.

BFDGE is believed to interact with similar biological targets as its parent compound, bisphenol F diglycidyl ether (BFDGE). The presence of hydroxyl groups (-OH) in BFDGE alters its binding affinity to cellular targets, potentially leading to reduced toxicity compared to BFDGE. This modification may also influence its metabolic pathways and reactivity within biological systems.

Cytotoxicity and Genotoxicity

Research indicates that BFDGE exhibits lower cytotoxicity compared to its parent compound, BFDGE. The structural modifications introduced by hydroxylation are thought to contribute to this difference in toxicity. In vitro studies have shown that BFDGE can induce cytotoxic effects on human colorectal adenocarcinoma cell lines, demonstrating its potential genotoxic and mutagenic properties .

Endocrine Disruption

BFDGE has been studied for its estrogenic activity, which raises concerns about its potential role as an endocrine disruptor. Similar compounds have been documented to bind to estrogen receptors, leading to alterations in hormonal signaling pathways. For instance, the estrogenic activity of bisphenol A (BPA) has been well-established, and BFDGE's structural similarities suggest it may exhibit comparable effects .

Case Study 1: Dermal Exposure Effects

A study investigating the effects of dermal exposure to BFDGE showed that repeated exposure can lead to persistent acute inflammation resembling psoriasis in mouse models. This highlights the compound's potential for inducing chronic skin conditions through inflammatory pathways .

Case Study 2: Placental Transfer

Research on the placental transfer of bisphenol diglycidyl ethers found that BFDGE can cross the placenta, with implications for fetal exposure during pregnancy. This study measured concentrations of BFDGE in maternal and cord serum samples, indicating significant transplacental transfer efficiencies .

Comparative Analysis of Bisphenols

The following table summarizes key information regarding various bisphenols, including their molecular structures and biological activities:

| Compound Name | Molecular Formula | Notable Features | Biological Activity |

|---|---|---|---|

| Bisphenol A bis(2,3-dihydroxypropyl) ether | C21H28O6 | Known endocrine disruptor | Significant estrogenic activity |

| This compound | C19H24O6 | Lower toxicity than BPA | Potentially estrogenic; lower cytotoxicity |

| Bisphenol S bis(2,3-dihydroxypropyl) ether | C19H24O6 | Used in similar applications; less toxic | Limited studies; potential endocrine effects |

| Bisphenol E bis(2,3-dihydroxypropyl) ether | C19H24O6 | Different biological activity | Requires further investigation |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing Bisphenol F bis(2,3-dihydroxypropyl) ether in laboratory settings?

- Methodological Answer : Synthesis typically involves nucleophilic ring-opening of epoxide intermediates. For example, reacting Bisphenol F with glycidol derivatives under alkaline conditions (e.g., KOH or NaOH catalysis) at controlled temperatures (60–80°C). Protecting groups for hydroxyl moieties (e.g., acetyl or trimethylsilyl) may be employed to prevent side reactions. Post-synthesis purification often requires column chromatography or recrystallization using ethanol/water mixtures to isolate the diol product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Mobile phases like acetonitrile/water (70:30 v/v) are effective for resolving diastereomers .

- Spectroscopy : Confirm structure via H NMR (e.g., δ 1.6 ppm for isopropylidene protons, δ 3.4–4.2 ppm for dihydroxypropyl groups) and FT-IR (broad O-H stretch at 3300–3500 cm, C-O-C ether bands at 1100–1250 cm) .

- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify melting points (~150–160°C) and thermal stability .

Q. What safety protocols are critical when handling this compound in laboratory experiments?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for solvent handling .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Collect organic waste in halogen-free containers for incineration .

- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes; for eye contact, use an eyewash station immediately .

Advanced Research Questions

Q. What methodological challenges arise when quantifying trace levels of Bisphenol F derivatives in complex matrices (e.g., biological fluids or environmental samples)?

- Methodological Answer :

- Matrix Interference : Use Solid-Phase Extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate target analytes. Derivatization with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) enhances GC-MS sensitivity by reducing polar interactions .

- Detection Limits : LC-MS/MS in Multiple Reaction Monitoring (MRM) mode achieves sub-ppb detection. Optimize transitions for [M+H] ions (e.g., m/z 269 → 133 for fragmentation) .

Q. How do variations in reaction conditions (e.g., solvent polarity or catalyst concentration) affect the stereochemical outcomes of this compound synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the less hindered epoxide carbon, yielding higher diastereomeric purity. Non-polar solvents may lead to racemic mixtures .

- Catalyst Optimization : Higher NaOH concentrations (≥10% w/w) accelerate epoxide ring-opening but increase side reactions (e.g., oligomerization). Kinetic studies via C NMR can monitor regioselectivity .

Q. What strategies are effective for studying the interactions of this compound with biological macromolecules (e.g., proteins or DNA)?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize BSA or DNA on a sensor chip to measure binding affinity (K) in real-time. Phosphate-buffered saline (PBS, pH 7.4) mimics physiological conditions .

- Molecular Dynamics Simulations : Use software like GROMACS to model hydrogen bonding between dihydroxypropyl groups and protein active sites. Validate with Isothermal Titration Calorimetry (ITC) .

Q. How does the stability of this compound vary under different storage conditions (e.g., temperature, pH, or light exposure)?

- Methodological Answer :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Acidic conditions (pH < 4) hydrolyze ether bonds, while UV light induces radical oxidation .

- Stabilizers : Add antioxidants like BHT (butylated hydroxytoluene, 0.01% w/w) to aqueous solutions to prevent autoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。